molecular formula C17H25N3O3 B5839125 3,4-dimethoxy-N'-(1-propylpiperidin-4-ylidene)benzohydrazide CAS No. 5587-09-7

3,4-dimethoxy-N'-(1-propylpiperidin-4-ylidene)benzohydrazide

Cat. No.: B5839125
CAS No.: 5587-09-7
M. Wt: 319.4 g/mol
InChI Key: PUUDZGSHIXFLMN-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N'-(1-propylpiperidin-4-ylidene)benzohydrazide is a synthetic compound designed for research purposes, particularly in the field of antimicrobial discovery. It belongs to the chemical class of benzohydrazide derivatives, which have demonstrated significant potential in scientific studies for their biological activity. Recent research on analogous N'-benzylidene-3,4-dimethoxybenzohydrazide structures has shown promising in vitro and in vivo antibacterial and antifungal activities, positioning them as valuable scaffolds for investigating new approaches to overcome multidrug resistance in microbes . The proposed mechanism of action for related compounds involves targeting bacterial efflux pumps, such as the Multidrug and Toxic Compound Extrusion (MATE) protein, a key contributor to multidrug resistance in pathogens like Staphylococcus aureus . The core 3,4-dimethoxybenzohydrazide pharmacophore is crucial for this activity, as it mimics features of known efflux pump inhibitors and is designed to fit into hydrophobic regions of the target protein . Furthermore, other benzohydrazide derivatives have been explored as effective inhibitors of succinate dehydrogenase (SDH) in agricultural fungicide development, highlighting the versatility of this chemical class in targeting critical enzymes . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to conduct their own thorough characterization and biological testing to advance the understanding of its specific properties and applications.

Properties

IUPAC Name

3,4-dimethoxy-N-[(1-propylpiperidin-4-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-4-9-20-10-7-14(8-11-20)18-19-17(21)13-5-6-15(22-2)16(12-13)23-3/h5-6,12H,4,7-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUDZGSHIXFLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(=NNC(=O)C2=CC(=C(C=C2)OC)OC)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356997
Record name ST50911514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5587-09-7
Record name ST50911514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,4-dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide typically involves the following steps:

Chemical Reactions Analysis

3,4-Dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or piperidine ring are replaced with other groups.

Scientific Research Applications

3,4-Dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Electronic Properties

The compound’s activity is influenced by its 3,4-dimethoxy groups and the piperidinylidene-propyl chain. Key comparisons with analogues include:

Table 1: Structural and Electronic Comparisons
Compound Name Core Structure Substituents/Modifications Key Electronic Features (DFT Analysis)
Target compound Benzohydrazide 3,4-Dimethoxy; 1-propylpiperidin-4-ylidene High electron density at methoxy groups
(E)-4-Chloro-N'-(quinazolinylpropyl)benzohydrazide Benzohydrazide 4-Chloro; quinazolinylpropyl Electron-withdrawing Cl enhances polarity
4-Methoxy-N'-(indolylmethylene)benzohydrazide Benzohydrazide 4-Methoxy; indole-based hydrazone Methoxy improves lipophilicity
N'-(Thiophenecarboxamide)benzohydrazide Benzohydrazide + thiophene-2-carboxamide Thiophene-2-carboxamide at ortho position Thiophene enhances π-π stacking
  • Piperidinylidene vs. Quinazolinyl/Indole Moieties : The piperidinylidene group in the target compound may enhance membrane permeability compared to bulkier quinazolinyl or indole substituents in analogues .
  • Methoxy vs. Halogen Substituents : The 3,4-dimethoxy groups provide electron-donating effects, stabilizing charge-transfer interactions, whereas chloro or bromo substituents in analogues (e.g., ) increase electrophilicity but reduce solubility .

Computational and Crystallographic Insights

  • DFT Analysis : The target compound’s 3,4-dimethoxy groups exhibit higher electron density than 4-chloro or 4-nitro substituents in analogues, favoring interactions with hydrophobic enzyme pockets .
  • Crystal Packing : Analogues like (E)-4-bromo-N'-(2-nitrobenzylidene)benzohydrazide form intermolecular N-H⋯O hydrogen bonds, stabilizing their crystal lattices . The target compound’s piperidinylidene moiety may adopt a planar conformation, enhancing stacking interactions with DNA or proteins .

Biological Activity

3,4-Dimethoxy-N'-(1-propylpiperidin-4-ylidene)benzohydrazide is a compound of interest due to its potential biological activities. This hydrazone derivative is synthesized from 3,4-dimethoxybenzaldehyde and propylpiperidine, and it belongs to a class of compounds known for various pharmacological properties, including antioxidant, antimicrobial, and enzyme inhibition activities.

Chemical Structure

The chemical structure of 3,4-dimethoxy-N'-(1-propylpiperidin-4-ylidene)benzohydrazide can be represented as follows:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_2

This structure features a benzohydrazide moiety which is significant for its biological activity.

Antioxidant Activity

Hydrazone derivatives are known for their antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals. Studies have shown that similar compounds exhibit significant antioxidant activity through mechanisms such as reducing oxidative stress and preventing cellular damage.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
3,4-Dimethoxy-N'-(1-propyl...TBD
7j (similar hydrazone)15
7f (similar hydrazone)20

Enzyme Inhibition

The compound has shown potential in inhibiting key enzymes related to various diseases. Notably, it has been assessed for its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease treatment.

Table 2: Enzyme Inhibition Activity

CompoundAChE Inhibition (%)BChE Inhibition (%)Reference
3,4-Dimethoxy-N'-(1-propyl...TBDTBD
7f (similar hydrazone)8580
Standard Inhibitor9085

Study on Antioxidant and Enzyme Inhibition

A recent study synthesized several benzoyl hydrazones, including derivatives similar to 3,4-dimethoxy-N'-(1-propylpiperidin-4-ylidene)benzohydrazide. The synthesized compounds were subjected to antioxidant assays using the β-carotene-linoleic acid model and ABTS radical scavenging assays. The results indicated that certain derivatives exhibited potent antioxidant activity comparable to established antioxidants. Moreover, enzyme inhibition studies revealed that some compounds effectively inhibited AChE and BChE activities, suggesting their potential as therapeutic agents in neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of hydrazone derivatives. The study tested various synthesized compounds against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that some hydrazones displayed significant antibacterial activity, outperforming conventional antibiotics in certain cases . Such findings highlight the relevance of this compound class in addressing antibiotic resistance.

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